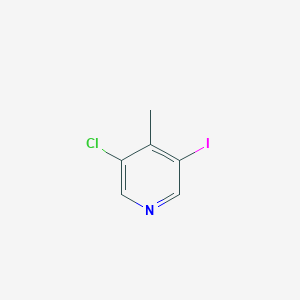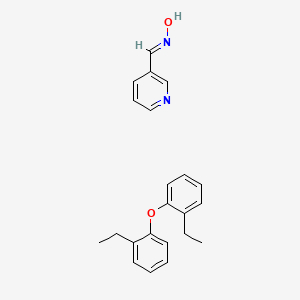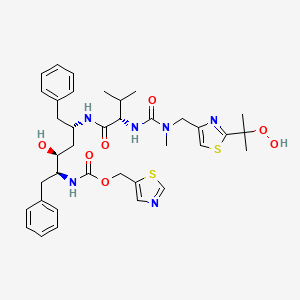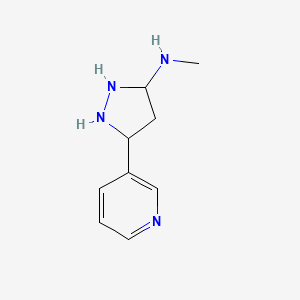
2-环丙基-N4-(1-甲氧基丙-2-基)嘧啶-4,6-二胺
描述
2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine (2CPMPD) is an organic compound that has been studied for its potential uses in scientific research applications. It is a member of the pyrimidine family and is composed of two cyclopropyl rings, a nitrogen atom, a methoxypropan-2-yl group, and two pyrimidine rings. 2CPMPD has been studied for its ability to act as a substrate for various enzymes, and its potential applications in biochemical and physiological studies.
科学研究应用
抗病毒活性和生物学应用
研究表明嘧啶衍生物具有潜在的抗病毒应用。例如,已经发现 2,4-二氨基嘧啶的衍生物可以显着抑制细胞培养中的逆转录病毒复制。某些 5-取代的 2,4-二氨基嘧啶衍生物对人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒诱导的细胞病变表现出显着的抑制作用,一些衍生物表现出的抗逆转录病毒活性与阿德福韦和替诺福韦等参考药物相当,且没有可测量的毒性 (Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini,2003)。
合成和化学性质
研究重点是合成具有潜在生物活性的新型嘧啶衍生物。例如,关于氨基取代的苯并咪唑-嘧啶杂化的合成研究揭示了使用不同的氢键将分子连接成三维框架的方法,展示了该化合物在创建结构复杂且具有生物活性的分子方面的潜力 (Vicentes、Rodríguez、Ochoa、Cobo 和 Glidewell,2019)。
结构和材料科学应用
嘧啶衍生物也在材料科学中得到探索,例如在新型荧光化学传感器的合成中。这些化学传感器在检测有机和半水溶液中的金属阳离子方面显示出有希望的应用,展示了嘧啶衍生物超越生物应用的多功能性 (Wang、Liou、Liaw 和 Chen,2008)。
属性
IUPAC Name |
2-cyclopropyl-4-N-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(6-16-2)13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXQFAZEDRUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)

![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)

![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
![2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride](/img/structure/B1471592.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)




